(4-Ethynylphenyl)methanamine

Click chemistry building block Hydrogen-bond donor capacity Medicinal chemistry intermediates

Researchers requiring orthogonal bifunctional handles face limited options that preserve both a terminal alkyne for CuAAC click chemistry and a primary amine spaced via a methylene bridge. (4-Ethynylphenyl)methanamine uniquely provides this architecture, enabling sequential derivatization without protective group conflicts. - Dual-handle design: Primary amine for amidation/reductive amination plus para-ethynyl for Sonogashira or azide-alkyne cycloaddition, supporting diverse library generation per synthetic step. - Validated in materials science: Used to synthesize porous aromatic frameworks with BET surface areas of 500-1100 m²/g and in ethynylphenyl-porphyrin multilayer films on gold/ITO electrodes. - Supply reliability: Available in free base (≥95% purity) and hydrochloride salt forms, with bulk quantities (gram to kilogram scale) supported through established global supply chains.

Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
CAS No. 197844-23-8
Cat. No. B170253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethynylphenyl)methanamine
CAS197844-23-8
Molecular FormulaC9H9N
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)CN
InChIInChI=1S/C9H9N/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H,7,10H2
InChIKeyJQYMHUXNIQEVSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Ethynylphenyl)methanamine: Technical Specifications & Procurement Baseline


(4-Ethynylphenyl)methanamine (CAS 197844-23-8, molecular formula C₉H₉N, molecular weight 131.17 g/mol) is a bifunctional aromatic building block featuring a terminal alkyne moiety para to a primary aminomethyl group [1]. The compound is commercially available in free base form (typical purity 95%) and as the hydrochloride salt (CAS 935528-07-7, melting point 222-224°C) . Its physicochemical profile includes a predicted density of 1.0±0.1 g/cm³, boiling point of 223.5±23.0°C at 760 mmHg, calculated LogP of 1.27, and predicted pKa of 8.84±0.10 . Storage requires protection from light at 2-8°C in sealed, dry conditions .

(4-Ethynylphenyl)methanamine: Why Benzylamine & Aniline Analogs Fail


Generic substitution of (4-ethynylphenyl)methanamine with structurally similar aromatic amines (e.g., benzylamine, 4-ethynylaniline, or N-methylated derivatives) introduces critical alterations in three procurement-relevant dimensions: (1) molecular geometry and hydrogen-bonding capacity, (2) physicochemical partitioning behavior affecting downstream reaction compatibility, and (3) the presence or absence of the terminal alkyne handle that enables orthogonal click chemistry conjugation [1]. Benzylamine (C₇H₉N, MW 107.15 g/mol) lacks the terminal alkyne entirely, precluding participation in CuAAC-based bioconjugation or polymer cross-linking strategies [2]. 4-Ethynylaniline (4-ethynylbenzenamine, C₈H₇N, MW 117.15 g/mol) positions the amine directly on the aromatic ring, altering nucleophilicity and reducing the spatial separation between reactive centers from a methylene bridge to direct aryl conjugation [3]. N-Methyl analogs (e.g., 1-(4-ethynylphenyl)-N-methylmethanamine, CAS 1449746-06-8) replace the primary amine with a secondary amine, changing both hydrogen-bond donor count (from 2 to 1) and steric accessibility for subsequent derivatization . The combination of a free primary amine with a methylene spacer and a terminal alkyne in (4-ethynylphenyl)methanamine is not replicated in any single in-class analog, making direct substitution scientifically unsound for applications requiring all three features simultaneously.

(4-Ethynylphenyl)methanamine: Procurement Guide with Comparator Evidence


Molecular Weight & H-Bond Capacity vs. N-Methyl and Aniline Analogs

(4-Ethynylphenyl)methanamine (C₉H₉N, MW 131.17 g/mol) provides two hydrogen-bond donor sites (primary amine NH₂) and one hydrogen-bond acceptor site, with two freely rotatable bonds . In contrast, the N-methyl analog 1-(4-ethynylphenyl)-N-methylmethanamine (C₁₀H₁₁N, MW 145.21 g/mol) contains only one H-bond donor (secondary amine NH) and has a molecular weight approximately 10.7% higher, which reduces gravimetric molar efficiency in downstream stoichiometric calculations . 4-Ethynylaniline (4-ethynylbenzenamine, C₈H₇N, MW 117.15 g/mol) differs fundamentally in both molecular geometry (amine directly aryl-attached) and hydrogen-bonding profile [1]. The predicted pKa of 8.84±0.10 for (4-ethynylphenyl)methanamine enables controlled protonation under mildly acidic conditions, a property not shared by benzylamine analogs lacking the ethynyl group .

Click chemistry building block Hydrogen-bond donor capacity Medicinal chemistry intermediates Bifunctional linker design

Lipophilicity & Membrane Partitioning vs. In-Class Amines

(4-Ethynylphenyl)methanamine exhibits a calculated LogP of 1.27, indicating moderate lipophilicity suitable for balanced aqueous/organic partitioning . The pH-dependent LogD values reveal a pronounced shift from -1.66 at pH 5.5 to -0.20 at pH 7.4, reflecting the primary amine protonation state . This pH-responsive partitioning distinguishes the compound from its N-methylated analog, where the secondary amine would exhibit a different protonation equilibrium and consequently altered pH-dependent lipophilicity. The terminal ethynyl group contributes approximately +0.4-0.6 LogP units compared to the unsubstituted benzylamine analog (benzylamine calculated LogP ≈ 0.8-1.0), as estimated from Hansch π values for aryl acetylene substitution [1].

Lipophilicity optimization Blood-brain barrier permeability LogD prediction Drug-like property assessment

CuAAC Click Chemistry Compatibility vs. Non-Ethynylated Benzylamines

The terminal alkyne in (4-ethynylphenyl)methanamine enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a capability absent in non-ethynylated benzylamine analogs [1]. In porphyrin-based multilayer film assembly, 5,10,15,20-tetra(4-ethynylphenyl)porphyrin constructs incorporating the 4-ethynylphenyl moiety have been successfully assembled on gold and ITO surfaces via CuAAC with demonstrated control over layer thickness and optical properties [2][3]. Porous aromatic frameworks (PAFs) synthesized from tri(4-ethynylphenyl)amine via Sonogashira-Hagihara coupling achieve Brunauer-Emmett-Teller (BET) surface areas of 500-1100 m²/g, demonstrating the utility of the 4-ethynylphenyl motif in creating high-surface-area materials [4]. Benzylamine and 4-substituted benzylamines lacking the terminal alkyne cannot participate in these orthogonal conjugation strategies, necessitating alternative (and often less efficient) coupling chemistries.

CuAAC click chemistry Bioorthogonal conjugation Polymer cross-linking Surface functionalization

Free Base vs. Hydrochloride Salt: Stability & Handling

The free base form of (4-ethynylphenyl)methanamine requires storage at 2-8°C with protection from light and moisture in sealed containers . The hydrochloride salt (CAS 935528-07-7, MW 167.64 g/mol) offers enhanced solid-state stability with a well-defined melting point of 222-224°C, providing a crystalline, non-hygroscopic alternative suitable for long-term storage and precise weighing . The hydrochloride salt also mitigates the amine oxidation and carbonate formation risks associated with free base storage under ambient conditions. This salt form advantage is not universally shared by N-alkylated analogs, whose hydrochloride salts may exhibit different crystallinity and hygroscopicity profiles.

Solid-state stability Salt form selection Long-term storage Pharmaceutical intermediate handling

(4-Ethynylphenyl)methanamine: Key Application Scenarios


CuAAC Bioconjugation & Surface Functionalization

The terminal alkyne in (4-ethynylphenyl)methanamine enables covalent attachment to azide-functionalized biomolecules, polymers, or surfaces via copper-catalyzed azide-alkyne cycloaddition . This application is supported by demonstrated use of 4-ethynylphenyl-containing porphyrins in layer-by-layer multilayer film assembly on gold and ITO electrodes, where the ethynyl group serves as the click chemistry anchor [8][3]. The primary amine remains available for subsequent derivatization or can be protected during the click reaction, enabling orthogonal bifunctional conjugation strategies that non-ethynylated benzylamine analogs cannot replicate.

Porous Organic Polymer & Framework Synthesis

The 4-ethynylphenyl motif serves as a key monomer unit in Sonogashira-Hagihara cross-coupling reactions to produce porous aromatic frameworks (PAFs) and microporous organic networks . Poly(tri(4-ethynylphenyl)amine) networks synthesized via this approach achieve BET surface areas of 500-1100 m²/g [8]. (4-Ethynylphenyl)methanamine provides the ethynylphenyl core with an additional primary amine handle, enabling post-polymerization functionalization or incorporation into amine-containing porous materials for gas capture, catalysis, or separation applications.

CNS-Targeted Library Building Block

With a calculated LogP of 1.27 and pH-dependent LogD values that shift from -1.66 (pH 5.5) to -0.20 (pH 7.4), (4-ethynylphenyl)methanamine exhibits physicochemical properties within the favorable range for blood-brain barrier penetration . The primary amine provides a derivatizable handle for amide bond formation, reductive amination, or sulfonamide synthesis, while the terminal alkyne offers a second orthogonal diversification point via Sonogashira coupling or click chemistry. This dual-handle architecture distinguishes the compound from mono-functional benzylamine or aniline building blocks, enabling more diverse library generation per synthetic step [8].

Photosensitizer & Photodynamic Therapy Precursor

4-Ethynylphenyl-substituted porphyrins have demonstrated aggregation-induced enhancement of singlet oxygen generation in photodynamic therapy applications . Comparative studies between ethynyl-containing (ZnGEPOH) and non-ethynyl (ZnGPOH) glycosylated porphyrin photosensitizers establish that the ethynyl substitution contributes to aggregation-induced emission (AIE) properties beneficial for therapeutic efficacy [8]. (4-Ethynylphenyl)methanamine can serve as a precursor for synthesizing similar ethynylphenyl-functionalized photosensitizers via Sonogashira coupling to halogenated porphyrin cores.

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